1-Benzoyl-3-(4-cyanophenyl)thiourea

説明

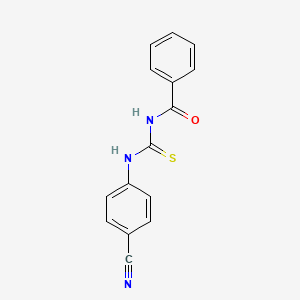

1-Benzoyl-3-(4-cyanophenyl)thiourea is an organic compound with the molecular formula C15H11N3OS and a molecular weight of 281.33 g/mol . This compound is primarily used in biochemical research, particularly in the field of proteomics . It is characterized by the presence of a benzoyl group, a cyanophenyl group, and a thiourea moiety, which contribute to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: 1-Benzoyl-3-(4-cyanophenyl)thiourea can be synthesized through the reaction of benzoyl isothiocyanate with 4-cyanophenylamine . The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same reaction principles as in laboratory settings. Industrial processes may employ continuous flow reactors to enhance efficiency and yield.

化学反応の分析

Types of Reactions: 1-Benzoyl-3-(4-cyanophenyl)thiourea undergoes various chemical reactions, including:

Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The benzoyl and cyanophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products:

Oxidation: Sulfinyl or sulfonyl derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry Applications

1-Benzoyl-3-(4-cyanophenyl)thiourea exhibits significant biological activities that make it a candidate for drug development:

- Anticancer Activity : Research has demonstrated that thiourea derivatives can inhibit the growth of various cancer cell lines. For instance, studies have shown that compounds similar to this compound possess IC50 values in the low micromolar range against human colon cancer cells (SW480, SW620) and prostate cancer cells (PC3). The mechanisms involve inducing apoptosis and inhibiting cell proliferation .

- Antimicrobial Properties : The compound has shown promising results against various bacterial strains, indicating potential use as an antimicrobial agent. Its efficacy against multidrug-resistant strains highlights its relevance in addressing current challenges in infectious disease treatment .

- Antidiabetic and Anti-inflammatory Effects : Some studies suggest that thiourea derivatives can exhibit anti-inflammatory properties and may contribute to lowering blood glucose levels, making them potential candidates for diabetes management .

Environmental Applications

The versatility of this compound extends to environmental science:

- Pollution Mitigation : Thiourea derivatives have been explored for their ability to act as chelating agents, which can help in the removal of heavy metals from contaminated water sources. Their effectiveness in binding metal ions makes them suitable for environmental remediation strategies .

Material Science Applications

In material science, this compound serves as a precursor for the synthesis of novel materials:

- Polymerization : The compound can be utilized in the production of polymers with specific functional properties. Its ability to undergo cyclization reactions allows for the development of new polymeric materials with enhanced mechanical and thermal properties .

Case Study 1: Anticancer Activity

A study conducted on a series of thiourea derivatives including this compound revealed significant cytotoxic effects against multiple cancer cell lines. The most active compounds displayed selectivity indices ranging from 1.8 to 8.7, indicating their potential as targeted cancer therapies. The study employed various assays including trypan blue exclusion tests to assess cell viability post-treatment .

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound A | SW480 | 8.9 | 2.5 |

| Compound B | PC3 | 6.5 | 3.2 |

| Compound C | K-562 | 10.0 | 1.8 |

Case Study 2: Environmental Remediation

Research focusing on the application of thiourea derivatives for heavy metal ion removal demonstrated that these compounds could effectively reduce metal concentrations in contaminated water samples by up to 90%. This highlights their utility in developing sustainable practices for environmental cleanup .

作用機序

The mechanism of action of 1-Benzoyl-3-(4-cyanophenyl)thiourea involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. The pathways involved may include signal transduction, metabolic regulation, and cellular stress responses.

類似化合物との比較

- 1-Benzoyl-3-(4-methylphenyl)thiourea

- 1-Benzoyl-3-(4-chlorophenyl)thiourea

- 1-Benzoyl-3-(4-nitrophenyl)thiourea

Comparison: 1-Benzoyl-3-(4-cyanophenyl)thiourea is unique due to the presence of the cyanophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs with different substituents. The cyanophenyl group also enhances its potential biological activity, making it a valuable compound for research and development.

生物活性

1-Benzoyl-3-(4-cyanophenyl)thiourea is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an anti-cancer agent. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 281.33 g/mol. Its structure features a benzoyl group and a cyanophenyl moiety, which contribute to its reactivity and biological properties.

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to active sites or allosteric sites, thus altering enzyme conformation and function. This interaction may affect various cellular pathways, including:

- Signal transduction

- Metabolic regulation

- Cellular stress responses .

Anticancer Activity

Recent studies have demonstrated the cytotoxic effects of this compound against several cancer cell lines. For instance:

- Cytotoxicity : The compound exhibited high cytotoxicity against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cancer cell lines with IC50 values less than 10 µM, indicating potent anti-tumor activity .

- Selectivity : It showed favorable selectivity over normal cell lines (HaCaT), suggesting a lower toxicity profile compared to traditional chemotherapeutics like cisplatin .

Table 1: Cytotoxicity Data

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| SW480 | ≤ 10 | High |

| SW620 | ≤ 10 | High |

| PC3 | ≤ 10 | Moderate |

| K-562 | ≤ 10 | Moderate |

| HaCaT | > 50 | Low |

The cytotoxic mechanisms were evaluated through various assays:

- Trypan Blue Exclusion Test : This assay indicated significant reductions in live cancer cells after treatment with the compound.

- Interleukin-6 Assessment : The compound's effect on inflammatory markers was also studied, suggesting involvement in apoptosis pathways.

Notably, derivatives with specific substitutions on the phenyl ring showed enhanced activity, with some compounds reducing cancer cell populations by up to 93% .

Comparative Studies

Comparative studies with other thiourea derivatives highlighted the unique biological profile of this compound. For example:

- Compounds with different substituents exhibited varying levels of cytotoxicity, indicating that structural modifications can significantly influence biological activity.

- The presence of the cyanophenyl group was associated with increased reactivity and enhanced anticancer properties compared to analogs lacking this feature .

Additional Biological Activities

Beyond anticancer properties, research has indicated potential antimicrobial activity against various pathogens:

- Antimicrobial Activity : Some studies suggest that related thiourea compounds exhibit antimicrobial effects against bacteria such as Escherichia coli and Staphylococcus aureus. The docking studies predicted favorable interactions with bacterial DNA gyrase, indicating potential for further development as antimicrobial agents .

特性

IUPAC Name |

N-[(4-cyanophenyl)carbamothioyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3OS/c16-10-11-6-8-13(9-7-11)17-15(20)18-14(19)12-4-2-1-3-5-12/h1-9H,(H2,17,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEECPKRZFPEEEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60358670 | |

| Record name | 1-Benzoyl-3-(4-cyanophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1448-64-2 | |

| Record name | 1-Benzoyl-3-(4-cyanophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。